![molecular formula C26H26BrN3O6 B11117804 N-({N'-[(E)-[2-(Benzyloxy)-5-bromophenyl]methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B11117804.png)
N-({N'-[(E)-[2-(Benzyloxy)-5-bromophenyl]methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({N’-[(E)-[2-(Benzyloxy)-5-bromophenyl]methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzyloxy group, a bromophenyl moiety, and a trimethoxybenzamide core, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-[2-(Benzyloxy)-5-bromophenyl]methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the condensation of 2-(benzyloxy)-5-bromobenzaldehyde with hydrazine to form the corresponding hydrazone.
Acylation Reaction: The hydrazone intermediate is then acylated with 3,4,5-trimethoxybenzoyl chloride under basic conditions to yield the final product.
The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromophenyl moiety, potentially converting the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of benzyloxy aldehydes or carboxylic acids.
Reduction: Dehalogenated products or hydrogenated derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound has potential applications in the study of enzyme inhibition and receptor binding due to its structural similarity to various bioactive molecules. It can be used in assays to investigate the interactions between small molecules and biological macromolecules.
Medicine
In medicinal chemistry, N-({N’-[(E)-[2-(Benzyloxy)-5-bromophenyl]methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the modification of material properties, making it valuable in various applications.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-[2-(Benzyloxy)-5-bromophenyl]methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the nature of the binding and the target’s role in biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-({N’-[(E)-[3-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-2-methylbenzamide
- N-({N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide
Uniqueness
Compared to similar compounds, N-({N’-[(E)-[2-(Benzyloxy)-5-bromophenyl]methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide stands out due to the presence of the bromine atom and the trimethoxybenzamide core. These features confer unique chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H26BrN3O6 |
|---|---|
Molecular Weight |
556.4 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(5-bromo-2-phenylmethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C26H26BrN3O6/c1-33-22-12-18(13-23(34-2)25(22)35-3)26(32)28-15-24(31)30-29-14-19-11-20(27)9-10-21(19)36-16-17-7-5-4-6-8-17/h4-14H,15-16H2,1-3H3,(H,28,32)(H,30,31)/b29-14+ |
InChI Key |
CMBFYBYMJBYQRQ-IPPBACCNSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=C(C=CC(=C2)Br)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methoxyphenyl)-2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B11117723.png)
![3-Methylbutyl 4-[(2,4-dinitrophenyl)amino]benzoate](/img/structure/B11117726.png)
![(2E)-3-(Furan-2-YL)-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)prop-2-enamide](/img/structure/B11117728.png)
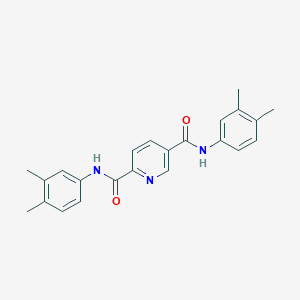

![2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-[4-(pentyloxy)phenyl]acetamide](/img/structure/B11117738.png)
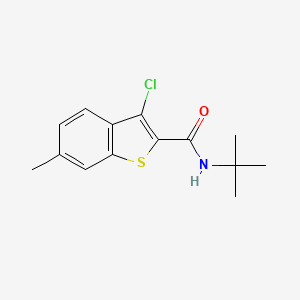
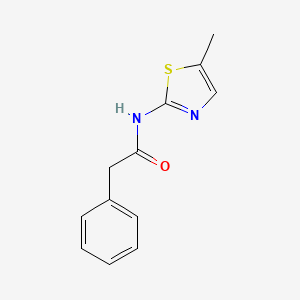
![2,2'-{propane-2,2-diylbis[benzene-4,1-diyloxybenzene-4,1-diylnitrilo(E)methylylidene]}bis(4-bromophenol)](/img/structure/B11117751.png)
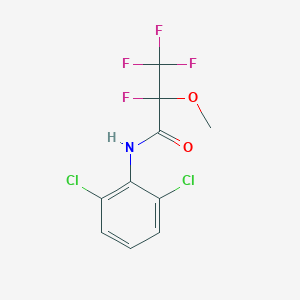
![1-[3-(2-methoxyphenoxy)propyl]-2,5,6-trimethyl-1H-benzimidazole](/img/structure/B11117786.png)
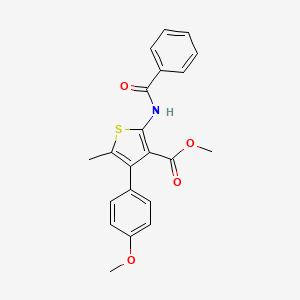
![2-(4-chloro-2-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11117788.png)
![2-(2-cyanophenoxy)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11117789.png)
